molecular formula C8H5BrN2O B571616 4-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1393576-10-7

4-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No. B571616
CAS RN: 1393576-10-7
M. Wt: 225.045
InChI Key: HUBPXYFKMHEVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1,7-naphthyridin-8(7H)-one (4B1N8) is a heterocyclic organic compound from the naphthyridin family. It is a colorless, crystalline solid that is insoluble in water, but soluble in many organic solvents. 4B1N8 is a versatile compound that has a wide range of applications in both academia and industry. Its ability to act as a reagent, catalyst, and ligand has made it a useful tool in various scientific research applications.

Scientific Research Applications

4-Bromo-1,7-naphthyridin-8(7H)-one has multiple applications in scientific research. It is used as a reagent in a variety of organic syntheses. It is also used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, 4-Bromo-1,7-naphthyridin-8(7H)-one is used as a ligand in the synthesis of coordination complexes. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.

Mechanism of Action

4-Bromo-1,7-naphthyridin-8(7H)-one acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to act as a catalyst in certain reactions, such as the Michael addition reaction. In the Michael addition reaction, 4-Bromo-1,7-naphthyridin-8(7H)-one acts as a proton acceptor, allowing the reaction to proceed.
Biochemical and Physiological Effects
4-Bromo-1,7-naphthyridin-8(7H)-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, 4-Bromo-1,7-naphthyridin-8(7H)-one has been studied for its potential effects on the immune system.

Advantages and Limitations for Lab Experiments

4-Bromo-1,7-naphthyridin-8(7H)-one has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is soluble in many organic solvents, which makes it easy to work with. The main limitation of 4-Bromo-1,7-naphthyridin-8(7H)-one is that it is insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for 4-Bromo-1,7-naphthyridin-8(7H)-one. It could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. It could also be used in the synthesis of new polymers, dyes, and pharmaceuticals. Additionally, it could be used in the development of new catalysts and ligands. Finally, it could be studied further for its potential effects on biochemical and physiological processes.

Synthesis Methods

4-Bromo-1,7-naphthyridin-8(7H)-one can be synthesized from the reaction of 1,7-dibromonaphthalene and potassium hydroxide in an aqueous solution. The reaction is conducted at an elevated temperature (120-130°C) for a period of time (4-6 hours). The reaction produces a crude product that is then purified by recrystallization. The final product is a white crystalline solid with a purity of 98-99%.

properties

IUPAC Name

4-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPXYFKMHEVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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